molecular formula C13H15F2N3 B15050554 [(2,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine

[(2,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B15050554
M. Wt: 251.27 g/mol
InChI Key: QQVAXBGUSCHLKH-UHFFFAOYSA-N
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Description

[(2,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a compound that features a combination of a difluorophenyl group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 2,5-difluorobenzyl chloride with 1-ethyl-1H-pyrazol-5-ylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

[(2,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.

Major Products

    Oxidation: The major products can include difluorophenyl ketones or carboxylic acids.

    Reduction: The major products can include difluorophenyl alcohols or amines.

    Substitution: The major products can include substituted difluorophenyl derivatives.

Scientific Research Applications

[(2,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(2,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • [(2,4-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine
  • [(2,5-dichlorophenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine
  • [(2,5-dimethylphenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine

Uniqueness

[(2,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine is unique due to the presence of both difluorophenyl and pyrazolyl groups, which can impart specific chemical and biological properties. The difluorophenyl group can enhance the compound’s stability and reactivity, while the pyrazolyl group can contribute to its bioactivity and binding affinity to molecular targets.

Properties

Molecular Formula

C13H15F2N3

Molecular Weight

251.27 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-1-(2-ethylpyrazol-3-yl)methanamine

InChI

InChI=1S/C13H15F2N3/c1-2-18-12(5-6-17-18)9-16-8-10-7-11(14)3-4-13(10)15/h3-7,16H,2,8-9H2,1H3

InChI Key

QQVAXBGUSCHLKH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=C(C=CC(=C2)F)F

Origin of Product

United States

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